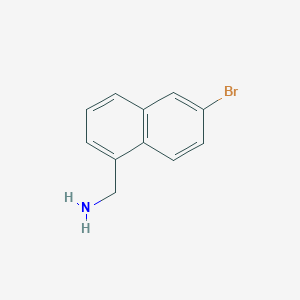

1-(Aminomethyl)-6-bromonaphthalene

Description

Contextual Significance of Aminomethylnaphthalene and Bromonaphthalene Scaffolds in Organic Synthesis

The aminomethylnaphthalene scaffold is a privileged structural motif found in a variety of biologically active compounds. The presence of a basic amino group attached to the naphthalene (B1677914) core via a flexible methylene (B1212753) linker allows for critical interactions with biological targets such as receptors and enzymes. For instance, derivatives of N-methyl-1-aminomethylnaphthalene are key intermediates in the synthesis of the antifungal agent terbinafine. chemicalbook.com The aminomethyl group can also serve as a versatile synthon for the construction of more complex nitrogen-containing heterocycles.

Similarly, the bromonaphthalene scaffold is a workhorse in organic synthesis. The bromine atom, a versatile halogen, can be readily introduced onto the naphthalene ring and subsequently transformed into a wide array of other functional groups through reactions such as nucleophilic aromatic substitution, Grignard reagent formation, and, most notably, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This versatility makes bromonaphthalenes invaluable building blocks for the synthesis of highly functionalized naphthalene derivatives. The photophysical properties of halonaphthalenes have also been a subject of study, with their reactivity influenced by the nature of the halogen and the solvent. cdnsciencepub.com

Rationale for Comprehensive Research on 1-(Aminomethyl)-6-bromonaphthalene

The combination of the aminomethyl and bromo functionalities on a single naphthalene framework in 1-(Aminomethyl)-6-bromonaphthalene presents a compelling case for in-depth research. This unique arrangement offers the potential for orthogonal functionalization, where the amino and bromo groups can be selectively reacted under different conditions. This would allow for the divergent synthesis of a library of complex molecules from a single, well-defined starting material.

Furthermore, the specific 1,6-substitution pattern influences the electronic and steric properties of the molecule, which can have a profound impact on its reactivity and biological activity. A comprehensive understanding of the synthesis and properties of 1-(Aminomethyl)-6-bromonaphthalene would provide a valuable tool for medicinal chemists and materials scientists seeking to design and create novel functional molecules.

Overview of Naphthalene Functionalization Principles

The functionalization of the naphthalene core is governed by the principles of electrophilic aromatic substitution, nucleophilic aromatic substitution, and, more recently, transition metal-catalyzed C-H activation. The position of substitution is dictated by the electronic nature of the substituents already present on the ring.

In electrophilic substitution reactions, the naphthalene ring is more reactive than benzene, and substitution typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. For instance, the direct bromination of naphthalene with bromine yields primarily 1-bromonaphthalene (B1665260). pharmacompass.com

The presence of an activating or deactivating group directs subsequent substitutions. An activating group, such as an amino or hydroxyl group, directs incoming electrophiles to the ortho and para positions. Conversely, a deactivating group, like a nitro or carbonyl group, directs incoming electrophiles to the meta positions on the same ring and to the other ring.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto the naphthalene scaffold, often overriding the inherent reactivity patterns. researchgate.net This approach allows for the direct formation of C-C, C-N, and C-O bonds at specific positions, providing a more atom-economical and efficient route to functionalized naphthalenes.

Interactive Data Tables

Table 1: Properties of Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromonaphthalene | 90-11-9 | C₁₀H₇Br | 207.07 | Colorless to slightly yellow liquid | -2 to -1 | 281-282 |

| 1-Chloromethylnaphthalene | 86-52-2 | C₁₁H₉Cl | 176.64 | Colorless to light yellow oil or solid | 29-32 | 148-153 (at 14 mmHg) |

| 6-Bromo-1-(chloromethyl)naphthalene | 1261506-76-6 | C₁₁H₈BrCl | 255.54 | Not available | Not available | Not available |

| 6-Bromo-1-(bromomethyl)naphthalene | 86456-69-1 | C₁₁H₈Br₂ | 300.00 | Not available | Not available | Not available |

| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | 143.19 | Colorless crystals, turns brown on exposure to air | 47-50 | 301 |

| 2-Amino-6-bromonaphthalene | 7499-66-3 | C₁₀H₈BrN | 222.08 | Not available | Not available | Not available |

| N-Methyl-1-aminomethylnaphthalene | 14489-75-9 | C₁₂H₁₃N | 171.24 | Not available | Not available | Not available |

While direct experimental data on 1-(Aminomethyl)-6-bromonaphthalene remains elusive in the public domain, a thorough analysis of its constituent functional groups and the principles of naphthalene chemistry allows for a strong inferential understanding of its properties and synthetic accessibility. The strategic placement of an aminomethyl group and a bromine atom on the naphthalene scaffold positions this compound as a highly versatile and valuable building block for the creation of complex molecular architectures. Further research into the synthesis and characterization of 1-(Aminomethyl)-6-bromonaphthalene is warranted to unlock its full potential in the development of novel pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

(6-bromonaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |

InChI Key |

YYYHMSASSIHGSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminomethyl 6 Bromonaphthalene

Retrosynthetic Disconnection Strategies for 1-(Aminomethyl)-6-bromonaphthalene

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| 1-(Aminomethyl)-6-bromonaphthalene | C-N bond (aminomethyl) | 6-Bromo-1-naphthaldehyde (B1610732) |

| 6-Bromo-1-naphthaldehyde | C-Br bond (naphthalene) | 1-Naphthaldehyde or other suitable naphthalene (B1677914) derivatives |

Approaches to the 6-Bromonaphthalene Core

The synthesis of the 6-bromonaphthalene core is a critical step. Several methods exist for the regioselective introduction of a bromine atom onto the naphthalene ring.

Direct bromination of naphthalene itself often leads to a mixture of isomers, with the 1-bromo and 1,4-dibromo products being major components. Achieving selective bromination at the 6-position of an unsubstituted naphthalene is challenging due to the directing effects of the fused ring system. However, starting with a pre-functionalized naphthalene derivative can offer better regiocontrol. For instance, the bromination of 2-naphthol (B1666908) or its derivatives can direct bromine to the desired position.

The electrophilic bromination of 1-bromonaphthalene (B1665260) has been studied, with reaction conditions influencing the product distribution. At low temperatures in dichloromethane, 1,4-dibromonaphthalene (B41722) is the major product. researchgate.net Conversely, photobromination at higher temperatures can yield 1,5-dibromonaphthalene. researchgate.net The reaction of naphthalene with three equivalents of bromine can produce 1,4,6-tribromonaphthalene. cardiff.ac.uk

To overcome the challenges of direct bromination, various regioselective halogenation techniques have been developed. The use of solid catalysts, such as acidic amorphous silica-alumina or montmorillonite (B579905) KSF clay, can influence the regioselectivity of naphthalene dibromination. mdpi.comresearchgate.net For example, KSF clay can promote the formation of a mixture rich in 1,5-dibromonaphthalene. mdpi.com Palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to be highly regioselective, offering a pathway to C8-halogenated products. researchgate.net

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the regioselective formation of aryl halides. While direct C-H bromination is common, another approach involves the conversion of a hydroxyl group to a triflate, which can then undergo palladium-catalyzed bromination. This strategy allows for precise control over the position of the bromine substituent.

Introduction of the Aminomethyl Moiety at the Naphthalene C1-Position

Once the 6-bromonaphthalene core is established, the final key step is the introduction of the aminomethyl group at the C1 position.

The most common and efficient method for introducing the aminomethyl group is through the reductive amination of a 1-formylnaphthalene derivative. This reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing 1-(aminomethyl)-6-bromonaphthalene, the starting material would be 6-bromo-1-naphthaldehyde. bldpharm.com

The process typically involves two steps:

Imine Formation: 6-Bromo-1-naphthaldehyde is reacted with ammonia (B1221849) or an ammonia equivalent to form the corresponding imine.

Reduction: The resulting imine is then reduced to the primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is often preferred as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com

6-Bromo-1-naphthaldehyde + NH₃ → [Intermediate Iminium Ion] --(Reduction)--> 1-(Aminomethyl)-6-bromonaphthalene

One-pot reductive amination procedures have also been developed, where the aldehyde, amine, and reducing agent are all combined in a single reaction vessel. organic-chemistry.orgnih.gov This approach offers increased efficiency and convenience. Catalytic methods, employing catalysts such as cobalt nanoparticles or Cp*Ir complexes, have also been reported for reductive amination. organic-chemistry.org

Mannich-Type Reactions for Aminomethylation of Naphthalene Systems

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, and its application to naphthalene systems provides a direct route to aminomethylated products. nih.govnih.gov This one-pot, three-component condensation typically involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen, such as a naphthol. nih.govnih.gov In the context of synthesizing naphthalene derivatives, the reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which then attacks the electron-rich naphthalene ring.

While the classical Mannich reaction often utilizes naphthols to activate the naphthalene system towards electrophilic attack, modifications have been developed to broaden its scope. researchgate.netresearchgate.net For instance, the use of pre-formed Mannich reagents or the application of catalytic conditions can enhance reaction efficiency and selectivity. nih.gov The choice of amine and aldehyde components can be varied to introduce a wide range of substituents, offering a degree of molecular diversity in the final products. nih.gov

Nucleophilic Substitution Reactions Involving Benzylic Halides on Naphthalene

An alternative and widely employed strategy for the synthesis of 1-(Aminomethyl)-6-bromonaphthalene involves the nucleophilic substitution of a benzylic halide on the naphthalene scaffold. ucalgary.caquora.com This approach typically starts with a pre-functionalized naphthalene derivative bearing a halomethyl group, such as 1-(bromomethyl)naphthalene. The high reactivity of benzylic halides towards nucleophilic attack makes this a favorable transformation. ucalgary.caquora.comstackexchange.comyoutube.com

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the benzylic halide and the reaction conditions. ucalgary.cayoutube.com Primary benzylic halides generally favor the SN2 pathway, while secondary and tertiary halides are more prone to react via a resonance-stabilized benzylic carbocation in an SN1 process. ucalgary.cayoutube.com A variety of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can be utilized to introduce the desired aminomethyl group.

A key challenge in this approach is the synthesis of the requisite halomethylnaphthalene precursor. An efficient method for the preparation of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported, which could potentially be adapted for the synthesis of the 1,6-disubstituted isomer. bohrium.comdergipark.org.trresearchgate.net

Multi-Component Reaction Approaches to 1-(Aminomethyl)naphthalenes

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.netresearchgate.net Several MCRs have been developed for the synthesis of 1-aminoalkylnaphthols, which are structurally related to 1-(aminomethyl)naphthalenes. researchgate.netijcmas.comrsc.org These reactions often involve the in-situ generation of ortho-quinone methides from naphthols and aldehydes, which then undergo nucleophilic addition by an amine. ijcmas.com

While direct multi-component synthesis of 1-(Aminomethyl)-6-bromonaphthalene has not been extensively reported, the principles of MCRs could be applied to develop novel and efficient routes. The convergence and step-economy of MCRs make them an attractive area for future research in the synthesis of functionalized naphthalenes. nih.gov

Convergent and Linear Synthesis Pathways for 1-(Aminomethyl)-6-bromonaphthalene

The synthesis of a disubstituted naphthalene like 1-(Aminomethyl)-6-bromonaphthalene can be approached through either a linear or a convergent strategy. chemistnotes.comwikipedia.orgfiveable.mepediaa.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step modification of the starting material. chemistnotes.compediaa.com | Simpler to plan. | Lower overall yield in long sequences. wikipedia.orguniurb.it |

| Convergent | Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.org | Higher overall yield, more efficient. wikipedia.orgpediaa.com | Requires more complex planning and fragment synthesis. |

Sequential Functionalization Strategies and Order of Introduction

The order in which the bromo and aminomethyl groups are introduced onto the naphthalene ring is a critical consideration. The electronic nature of the existing substituent will direct the position of the incoming group.

One possible strategy involves the bromination of a suitable naphthalene precursor, followed by the introduction of the aminomethyl group. The bromination of naphthalene itself can lead to a mixture of isomers, so starting with a pre-functionalized naphthalene, such as 1-naphthylmethylamine, and then performing a regioselective bromination could be a viable route. Conversely, one could start with a bromonaphthalene derivative and then introduce the aminomethyl functionality. For instance, the synthesis of 4-bromonaphthalene-1-carbonitrile (B1283296) has been reported, which could potentially be reduced to the corresponding amine. google.com The selective bromination of 1-bromonaphthalene to yield various dibromonaphthalene isomers has also been studied. researchgate.net

Implementation of Protecting Group Chemistry in Targeted Synthesis

In multi-step syntheses of functionalized molecules like 1-(Aminomethyl)-6-bromonaphthalene, protecting groups play a crucial role in preventing unwanted side reactions. youtube.comsynarchive.comnih.gov The amine functionality is often protected to prevent its reaction during subsequent synthetic transformations.

Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonamides like p-toluenesulfonyl (tosyl). nih.govnih.gov The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. youtube.com The strategic use of protecting groups allows for the selective manipulation of different functional groups within the molecule, enabling the successful synthesis of the target compound. fiveable.me

Emerging Synthetic Methodologies Applied to Bromo-Aminomethyl Naphthalenes

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and functional group tolerance. Recent advances in C-H bond functionalization offer promising new avenues for the synthesis of substituted naphthalenes. acs.org These methods allow for the direct introduction of functional groups onto the naphthalene core without the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Furthermore, the development of novel catalytic systems and reaction conditions continues to expand the toolkit available to synthetic chemists. For example, transition-metal-free synthetic approaches are gaining traction due to their reduced cost and environmental impact. bohrium.comdergipark.org.trresearchgate.net The application of these emerging methodologies to the synthesis of bromo-aminomethyl naphthalenes could lead to more efficient and sustainable routes to this important class of compounds.

Microwave-Assisted Organic Synthesis of Naphthalene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. masterorganicchemistry.comresearchgate.net The principle lies in the efficient heating of polar molecules and solvents by microwave irradiation, which can lead to a rapid increase in the internal temperature of the reaction mixture. youtube.com This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and other complex molecules. youtube.comnih.govnih.gov

While a specific microwave-assisted synthesis for 1-(aminomethyl)-6-bromonaphthalene is not extensively documented, the principles of this technology can be applied to key steps in its synthesis. For instance, the reduction of a nitrile or a reductive amination of an aldehyde, common routes to primary amines, can be significantly enhanced by microwave irradiation.

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.netyoutube.com

Higher Yields: The fast and uniform heating can minimize the formation of side products.

Improved Purity: Shorter reaction times at high temperatures can reduce the degradation of reactants and products.

Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient than conventional oil baths or heating mantles. youtube.com

A hypothetical microwave-assisted synthesis of 1-(aminomethyl)-6-bromonaphthalene could involve the reductive amination of 6-bromo-1-naphthaldehyde. In this scenario, the aldehyde, an amine source like ammonia or an ammonium (B1175870) salt, and a reducing agent would be subjected to microwave irradiation in a suitable solvent.

| Reaction Step | Reactants | Potential Conditions | Expected Outcome |

| Reductive Amination | 6-bromo-1-naphthaldehyde, NH4OAc, NaBH3CN | Methanol, Microwave, 100-140 °C, 10-30 min | 1-(Aminomethyl)-6-bromonaphthalene |

| Nitrile Reduction | 6-bromo-1-cyanonaphthalene, Reducing agent (e.g., NaBH4) | Solvent (e.g., Ethanol), Microwave, 80-120 °C | 1-(Aminomethyl)-6-bromonaphthalene |

Catalytic Routes to Aminomethyl Naphthalene Precursors

The synthesis of 1-(aminomethyl)-6-bromonaphthalene heavily relies on the availability of suitably functionalized naphthalene precursors. Catalytic methods are instrumental in preparing these key intermediates, such as 6-bromo-1-naphthaldehyde or 6-bromo-1-cyanonaphthalene.

One of the most versatile and widely used methods for synthesizing primary amines is the reductive amination of aldehydes or ketones. masterorganicchemistry.comyoutube.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with ammonia or a primary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial aldehyde or ketone. masterorganicchemistry.comyoutube.com

The synthesis of the precursor, 6-bromo-1-naphthaldehyde, can be accomplished through various methods, including the oxidation of 6-bromo-1-methylnaphthalene (B1626692) or the formylation of 2-bromonaphthalene. Once obtained, it can undergo catalytic reductive amination.

Table of Reaction Conditions for Reductive Amination:

| Parameter | Condition | Purpose |

| Carbonyl Compound | 6-bromo-1-naphthaldehyde | Provides the carbon skeleton. |

| Amine Source | Ammonia, Ammonium Acetate | Provides the nitrogen atom for the amine. |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selectively reduces the intermediate imine. masterorganicchemistry.com |

| Solvent | Methanol, Ethanol, or Dichloromethane | Solubilizes reactants. |

| Catalyst (optional) | Lewis or Brønsted acids | Can accelerate imine formation. |

Another important precursor is 6-bromo-1-cyanonaphthalene . This compound can be synthesized from 6-bromo-1-naphthylamine via a Sandmeyer reaction. The subsequent reduction of the nitrile group to a primary amine can be achieved using various catalytic hydrogenation methods (e.g., H2/Pd-C, H2/Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH4).

More advanced catalytic methods are continuously being developed. For instance, direct C-H amination reactions have been reported for related naphthalene systems. A study demonstrated the enantioselective C-H amination of N-phenyl-2-naphthylamines, including a 6-bromo substituted substrate, using a chiral phosphoric acid catalyst. nih.gov While this specific example leads to a secondary amine, it highlights the potential of modern catalytic methods for the direct and selective functionalization of naphthalene rings.

Solid-Phase Synthesis Applications for Naphthalene-Based Structures

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of large libraries of compounds for applications such as drug discovery. In SPOS, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. The key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product.

While a specific solid-phase synthesis of 1-(aminomethyl)-6-bromonaphthalene is not detailed in the literature, the general principles can be readily applied. A potential strategy would involve anchoring a naphthalene precursor to a solid support, followed by the necessary chemical transformations.

A potential solid-phase synthetic route could involve:

Attachment to Resin: A bromonaphthalene derivative with a suitable functional group for attachment (e.g., a carboxylic acid or hydroxyl group) is linked to a solid support (e.g., Wang resin, Rink amide resin).

Functional Group Transformations: The resin-bound naphthalene scaffold is then subjected to a series of reactions to build the desired structure. For example, a Stille or Suzuki coupling could be used to introduce a functional group at the 1-position, which is then converted to the aminomethyl group.

Cleavage from Resin: Once the synthesis is complete, the final product, 1-(aminomethyl)-6-bromonaphthalene, is cleaved from the solid support using a specific reagent (e.g., trifluoroacetic acid), yielding the pure compound after filtration and solvent evaporation.

This approach would be particularly useful for generating a library of analogues by varying the building blocks used in the synthetic sequence, allowing for the rapid exploration of structure-activity relationships.

Advanced Computational and Theoretical Chemistry Studies on 1 Aminomethyl 6 Bromonaphthalene

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of a molecule. Through the application of Density Functional Theory (DFT), a detailed picture of the geometry, electronic distribution, and reactivity of 1-(Aminomethyl)-6-bromonaphthalene can be constructed.

Molecular Geometry Optimization and Structural Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 1-(Aminomethyl)-6-bromonaphthalene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-N bond lengths are of particular interest as they influence the molecule's reactivity. The substitution pattern on the naphthalene (B1677914) core, with the aminomethyl group at the 1-position and the bromine atom at the 6-position, will induce slight distortions in the planarity of the naphthalene ring system. The aminomethyl group, being flexible, can adopt various conformations, and DFT helps identify the lowest energy conformer.

Illustrative Optimized Geometrical Parameters for 1-(Aminomethyl)-6-bromonaphthalene (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.905 | C5-C6-Br | 119.8 |

| C-C (aromatic) | 1.37-1.43 | C1-C11-N | 112.5 |

| C1-C11 | 1.510 | H-N-H | 108.9 |

| C11-N | 1.472 | ||

| N-H | 1.015 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on similar aromatic compounds, as specific literature data for 1-(Aminomethyl)-6-bromonaphthalene is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 1-(Aminomethyl)-6-bromonaphthalene, the HOMO is expected to be localized primarily on the naphthalene ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely have significant contributions from the naphthalene ring and the carbon-bromine antibonding orbital, indicating sites susceptible to nucleophilic attack. The presence of the electron-donating aminomethyl group and the electron-withdrawing bromine atom would influence the energies of these orbitals and the magnitude of the energy gap.

Illustrative Frontier Molecular Orbital Energies for 1-(Aminomethyl)-6-bromonaphthalene (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on similar aromatic compounds, as specific literature data for 1-(Aminomethyl)-6-bromonaphthalene is not available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This method helps in understanding charge distribution, hybridization, and the effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 1-(Aminomethyl)-6-bromonaphthalene, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The regions around the hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. The bromine atom would also influence the electrostatic potential of its surrounding region.

Spectroscopic Property Simulations and Correlations

Computational methods can also simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.

Vibrational Analysis and Theoretical Spectroscopic Data (e.g., IR, Raman)

Theoretical vibrational analysis, performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the theoretical and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds) can be made.

For 1-(Aminomethyl)-6-bromonaphthalene, the theoretical vibrational spectrum would exhibit characteristic peaks for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene (B1212753) group (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively), C=C stretching of the naphthalene ring (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (at lower frequencies). semanticscholar.orgresearchgate.netscispace.com

Illustrative Theoretical Vibrational Frequencies for 1-(Aminomethyl)-6-bromonaphthalene (Hypothetical Data)

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3450 |

| N-H symmetric stretch | 3360 |

| Aromatic C-H stretch | 3080 |

| CH₂ asymmetric stretch | 2950 |

| CH₂ symmetric stretch | 2870 |

| C=C aromatic stretch | 1610, 1580, 1490 |

| N-H bend | 1620 |

| C-N stretch | 1250 |

| C-Br stretch | 650 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on similar aromatic compounds, as specific literature data for 1-(Aminomethyl)-6-bromonaphthalene is not available.

Reaction Mechanism Modeling and Elucidation

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving 1-(aminomethyl)-6-bromonaphthalene. Through the use of sophisticated modeling techniques, it is possible to map out the energetic landscapes of potential reaction pathways, identify crucial transition states, and ultimately understand the factors that govern the outcomes of substitution and functionalization reactions.

Transition State Identification and Energy Barrier Calculations for Key Transformations

The theoretical investigation of reaction mechanisms hinges on the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of the associated energy barriers. These barriers, also known as activation energies, are critical in determining the rate of a chemical transformation. For 1-(aminomethyl)-6-bromonaphthalene, key transformations include nucleophilic and electrophilic substitutions at various positions on the naphthalene ring, as well as reactions involving the aminomethyl group.

While specific transition state calculations for 1-(aminomethyl)-6-bromonaphthalene are not extensively documented in publicly available literature, we can infer the expected energetic profiles based on studies of similar naphthalene derivatives. Density Functional Theory (DFT) is a commonly employed computational method for such investigations. For instance, in a nucleophilic aromatic substitution reaction, the approach of a nucleophile to the naphthalene ring would proceed through a high-energy transition state leading to the formation of a Meisenheimer complex, an intermediate that is lower in energy. The subsequent departure of the leaving group (in this case, the bromide) would involve surmounting another energy barrier.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Nucleophilic Substitution on a Bromonaphthalene Derivative

| Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | TS1 | 15 - 25 |

| Leaving Group Departure | TS2 | 5 - 15 |

Note: These values are representative and derived from computational studies on analogous systems. The actual energy barriers for 1-(aminomethyl)-6-bromonaphthalene would depend on the specific nucleophile, solvent, and level of theory used in the calculation.

The presence of the aminomethyl and bromo substituents on the naphthalene core significantly influences the stability of transition states and, consequently, the energy barriers. The electron-donating nature of the aminomethyl group can affect the electron density at different positions of the ring, while the inductive effect and the leaving group ability of the bromine atom are also crucial factors.

Elucidation of Reaction Pathways for Substitution and Functionalization

Computational modeling allows for the detailed elucidation of reaction pathways, providing a step-by-step description of the geometric and electronic changes that occur during a chemical reaction. For 1-(aminomethyl)-6-bromonaphthalene, this includes mapping the potential energy surfaces for various substitution and functionalization reactions.

For example, in the case of electrophilic aromatic substitution, computational studies can predict the most likely sites of attack by an electrophile. The reaction pathway would involve the formation of a sigma complex (also known as an arenium ion), which is a key intermediate. The stability of this intermediate at different positions on the naphthalene ring determines the regioselectivity of the reaction. DFT calculations can be used to determine the relative energies of these intermediates and the transition states leading to them.

Similarly, for functionalization of the aminomethyl group, computational models can elucidate the mechanisms of reactions such as acylation or alkylation. These studies would involve calculating the energy profiles for the nucleophilic attack of the amine on an electrophile, including the identification of any intermediates and transition states.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

A significant application of computational chemistry in organic synthesis is the prediction of regioselectivity and stereoselectivity. For a molecule like 1-(aminomethyl)-6-bromonaphthalene, which has multiple reactive sites and the potential for chiral derivatization, theoretical predictions can be invaluable in guiding synthetic efforts.

The regioselectivity of electrophilic substitution on the naphthalene ring is governed by the directing effects of the existing substituents. The interplay between the activating aminomethyl group and the deactivating but ortho-, para-directing bromo group can be quantitatively assessed through computational methods. By calculating the energies of the possible intermediates formed upon electrophilic attack at each available position, a predictive model for the regiochemical outcome can be established.

Table 2: Predicted Relative Stabilities of Sigma Complexes for Electrophilic Attack on a Substituted Naphthalene

| Position of Attack | Relative Energy (kcal/mol) | Predicted Major Product |

| C2 | -5.2 | |

| C4 | 0.0 | Major |

| C5 | -1.8 | |

| C7 | -3.5 | |

| C8 | -2.1 |

Note: These values are illustrative and represent a hypothetical scenario. The actual regioselectivity would be influenced by the nature of the electrophile and the reaction conditions.

Stereoselectivity becomes a key consideration when the aminomethyl group or another part of the molecule is involved in reactions that create a new stereocenter. For instance, if the amine undergoes a reaction with a chiral reagent, computational modeling can be used to predict which diastereomeric transition state is lower in energy, thus forecasting the major stereoisomer formed. These calculations often involve a detailed analysis of non-covalent interactions, such as steric hindrance and hydrogen bonding, in the transition state structures. While no specific computational studies on the stereoselectivity of reactions involving 1-(aminomethyl)-6-bromonaphthalene are readily available, the principles derived from studies on similar chiral amines can be applied.

Synthetic Utility and Derivatization Applications of 1 Aminomethyl 6 Bromonaphthalene

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two distinct reactive sites on the 1-(Aminomethyl)-6-bromonaphthalene core enables its use in a multitude of synthetic applications. The nucleophilic primary amine and the electrophilically versatile C-Br bond can be addressed with orthogonal reaction strategies, providing chemists with precise control over the construction of intricate molecular frameworks.

The 6-bromonaphthalene moiety is a recognized precursor for the synthesis of various naphthalene-fused or -appended heterocyclic systems, including oxadiazoles. ccsenet.orgresearchgate.net While direct synthesis from 1-(Aminomethyl)-6-bromonaphthalene involves initial modification of the aminomethyl group, the underlying utility of the 6-bromonaphthalene core is well-established. For instance, related structures like 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide can be cyclized with reagents such as carbon disulfide in a basic medium to form 5-{[(6-bromo-2-naphthyl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione. researchgate.net This oxadiazole can then undergo further reactions, such as Mannich reactions, to introduce additional diversity. ccsenet.org

The general strategy involves converting one of the functional groups into a moiety suitable for heterocycle formation. The aminomethyl group, for example, could be acylated and then used to build various nitrogen-containing heterocycles. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research, yielding compounds with potential applications in medicine and materials science. nih.govrsc.org The 1,2,4-oxadiazole ring, in particular, is considered a valuable scaffold in drug design due to its metabolic stability and its ability to act as an isostere for amide and ester groups. nih.govchim.it

Table 1: Examples of Heterocycles Synthesized from Naphthalene (B1677914) Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| Naphthyl Acetohydrazide | Aromatic Acids / POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole researchgate.net |

| Naphthyl Acetohydrazide | CS₂ / KOH | 1,3,4-Oxadiazole-2-thione ccsenet.orgresearchgate.net |

| Formylchromone (Naphthopyran) | Cyanoacetic Acid Hydrazide | Naphthyl Pyrazolopyridine nih.gov |

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is a key area of synthetic chemistry. nih.gov 1-(Aminomethyl)-6-bromonaphthalene is an ideal scaffold for this purpose, as the two different functional groups allow for stepwise and site-selective modifications.

The bromo group is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the attachment of various aryl, alkyl, or alkynyl groups at the 6-position. Concurrently, the aminomethyl group can be protected and deprotected as needed, or it can be derivatized through reactions like acylation, alkylation, or sulfonylation. This orthogonal reactivity is crucial for building complex, multi-substituted naphthalene architectures where different regions of the molecule are elaborated in a controlled sequence. nih.govnih.gov

The field of coordination chemistry relies on the design of organic ligands that can bind to metal ions to form coordination complexes or metal-organic frameworks (MOFs). sciencenet.cnmdpi.comfrontiersin.org 1-(Aminomethyl)-6-bromonaphthalene possesses the necessary features to serve as a precursor for such ligands. The primary amine of the aminomethyl group is a classic Lewis base, capable of coordinating to a variety of metal centers as an N-donor ligand. mdpi.com

Furthermore, the bromo-substituent can be replaced or modified to introduce additional coordinating atoms (e.g., O, S, or other N donors), transforming the molecule into a bidentate or tridentate chelating ligand. For example, conversion of the bromo group to a carboxylic acid or a pyridine moiety would create an N,O- or N,N-chelating system, respectively. Ligands incorporating rigid backbones like naphthalene are valuable for controlling the geometry and properties of the resulting metal complexes. mdpi.com The resulting coordination compounds have potential applications in catalysis, sensing, and materials science. researchgate.net

Design of Advanced Organic Materials Precursors

Naphthalene derivatives are important building blocks for organic materials with interesting optical and electronic properties. nih.gov Specifically, naphthalene structures bearing electron-donating and electron-accepting groups (a D-π-A "push-pull" system) are utilized in functional dyes and optoelectronic devices. nih.gov 1-(Aminomethyl)-6-bromonaphthalene can serve as a precursor to such materials. The aminomethyl group (or its derivatives) can function as an electron donor, while the bromo group can be replaced with a strong electron-accepting group via cross-coupling reactions. The naphthalene core itself acts as the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) between the donor and acceptor groups. nih.gov Such molecules often exhibit properties like solvatochromism and can be used in sensors or as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Development of Chemically Relevant Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how systematic changes to a molecule's chemical structure affect its biological activity. drugdesign.org The goal is to identify which parts of a molecule are essential for its function and to optimize its properties, such as potency and selectivity. nih.govmdpi.com The naphthalene core is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a broad spectrum of biological activities. nih.govekb.eg

1-(Aminomethyl)-6-bromonaphthalene is an excellent platform for SAR studies. It provides a rigid core with two distinct points for modification. A library of compounds can be generated by systematically varying the substituents at both the amino group and the bromo-substituted position. This allows researchers to probe the specific interactions of each part of the molecule with its biological target, leading to a detailed understanding of the SAR. nih.gov

Table 2: Hypothetical SAR Matrix for 1-(Aminomethyl)-6-bromonaphthalene Derivatives

| Core Scaffold | Modification at Amino Group (R₁) | Modification at Bromo Position (R₂) | Potential Biological Target |

|---|---|---|---|

| 1-(R₁-aminomethyl)-naphthalene | H (unmodified) | Phenyl | Kinase, GPCR |

| 1-(R₁-aminomethyl)-naphthalene | Acetyl | 4-Fluorophenyl | Kinase, GPCR |

| 1-(R₁-aminomethyl)-naphthalene | Methylsulfonyl | Thiophene | Kinase, GPCR |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A common strategy in peptidomimetic design is the use of conformationally constrained systems, where rigid scaffolds are incorporated to lock the molecule into a specific bioactive conformation. nih.govnih.govnih.gov

1-(Aminomethyl)-6-bromonaphthalene is well-suited for this application. The aminomethyl group allows it to be incorporated into a peptide sequence as an unnatural amino acid analogue. The rigid naphthalene ring acts as a bulky, conformationally restricted side chain or as a scaffold to replace a turn or loop in a peptide (a β-turn mimetic, for example). nih.govmdpi.com This conformational constraint can lead to higher binding affinity and selectivity for the target protein. nih.govresearchgate.net The bromo-substituent offers a handle for further functionalization, such as linking to other parts of the peptidomimetic or attaching reporter tags.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Aminomethyl)-6-bromonaphthalene, and how can its regioselective bromination be ensured?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized naphthalene precursor. For example, bromination of 1-(aminomethyl)naphthalene using bromine (Br₂) in carbon tetrachloride (CCl₄) with catalytic Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) ensures regioselectivity at the 6-position . Protecting the aminomethyl group with tert-butyl carbamate (Boc) prior to bromination prevents unwanted side reactions, as demonstrated in analogous syntheses of brominated aminomethylcyclohexane derivatives . Post-reaction deprotection with HCl/EtOAc yields the target compound.

Q. How can the structure and purity of 1-(Aminomethyl)-6-bromonaphthalene be confirmed?

- Methodological Answer : Characterization employs a combination of ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons near bromine exhibit deshielding), HPLC-MS (to confirm molecular ion peaks at m/z 250.1 [M+H]⁺), and FT-IR (to detect N-H stretches at ~3300 cm⁻¹ for the aminomethyl group). Cross-validation with high-resolution mass spectrometry (HRMS) ensures purity (>95%) .

Q. What safety protocols are critical when handling 1-(Aminomethyl)-6-bromonaphthalene?

- Methodological Answer : Refer to OSHA Hazard Communication Standard (HCS) guidelines for brominated aromatics:

- Use NIOSH-approved respirators with organic vapor cartridges if airborne exposure is suspected during synthesis .

- Wear chemical-resistant gloves (e.g., nitrile) and eye protection to avoid skin/eye contact, which can cause irritation .

- Dispose of waste via incineration or licensed hazardous waste facilities, adhering to local regulations .

Advanced Research Questions

Q. How does the electronic influence of the bromine substituent affect the reactivity of the aminomethyl group in cross-coupling reactions?

- Methodological Answer : Bromine's electron-withdrawing effect deactivates the naphthalene ring, reducing nucleophilicity of the aminomethyl group. To enhance reactivity, Pd-catalyzed Buchwald-Hartwig amination is recommended. Optimize conditions using Pd(OAc)₂/Xantphos ligand, Cs₂CO₃ base, and toluene at 110°C for 12–24 hours. This methodology is adapted from analogous Suzuki-Miyaura couplings in bromonaphthalene derivatives .

Q. What analytical strategies resolve contradictions in reported spectral data for brominated naphthalene derivatives?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects or impurities. Use deuterated DMSO-d₆ for NMR to stabilize the aminomethyl group via hydrogen bonding, ensuring reproducible peaks. For MS, employ tandem LC-MS/MS with collision-induced dissociation (CID) to distinguish between structural isomers and degradation products .

Q. How can computational modeling predict the stability and tautomerism of 1-(Aminomethyl)-6-bromonaphthalene under varying pH conditions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze protonation states of the aminomethyl group. At pH < 7, the -NH₂ group is protonated (-NH₃⁺), increasing solubility in polar solvents. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) predict conformational stability, validated experimentally via pH-dependent UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.